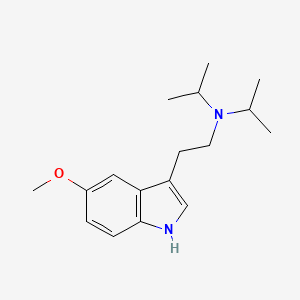

5-Methoxy-N,N-diisopropyltryptamine

Beschreibung

Context within Psychoactive Tryptamine (B22526) Chemistry and Serotonergic Compounds

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) belongs to the tryptamine family, a class of organic compounds characterized by an indole (B1671886) ring attached to an amino group by an ethyl side chain. drugbank.com This structural motif is shared by the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT), as well as numerous other psychoactive substances. researchgate.net 5-MeO-DIPT is specifically a 5-methoxy derivative of N,N-diisopropyltryptamine (DIPT). wikipedia.org

The psychoactive effects of many tryptamines are primarily attributed to their interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor. nih.govnih.gov 5-MeO-DIPT is no exception, with research indicating its activity as a serotonin receptor agonist. wikipedia.org It also demonstrates a notable affinity for the 5-HT1A receptor and acts as a competitive inhibitor of the serotonin transporter (SERT). wikipedia.orgnih.govresearchgate.net This complex pharmacology, involving multiple serotonergic targets, distinguishes it from other tryptamines and contributes to its unique profile of effects.

Analogues of 5-MeO-DIPT include a range of other psychoactive tryptamines, such as:

5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine) wikipedia.org

DIPT (N,N-diisopropyltryptamine) wikipedia.org

5-MeO-MiPT (5-methoxy-N-methyl-N-isopropyltryptamine) nih.gov

DMT (N,N-dimethyltryptamine) usdoj.gov

Psilocybin usdoj.gov

The study of these compounds, including 5-MeO-DIPT, provides valuable insights into the structure-activity relationships of serotonergic ligands and the functioning of the serotonin system.

Historical Perspective on the Synthesis and Initial Reports of 5-Methoxy-N,N-diisopropyltryptamine Research

The synthesis of 5-MeO-DIPT was first reported by Alexander Shulgin and Michael F. Carter in 1980 in the journal Communications in Psychopharmacology. purdue.edurelease.org.uk Their work detailed the creation of this and other orally active tryptamine analogs and described their effects. One of the synthetic routes that can be used to produce 5-MeO-DIPT is the Speeter and Anthony procedure. nih.gov

Initial research focused on its chemical synthesis and preliminary characterization of its psychoactive properties. purdue.edunih.gov For many years following its initial synthesis, 5-MeO-DIPT remained a relatively obscure compound within the scientific community. release.org.uk It wasn't until the late 1990s that it began to appear as a research chemical and gained more widespread attention. release.org.uk

Contemporary Research Significance and Emerging Areas of Investigation for 5-Methoxy-N,N-diisopropyltryptamine

In recent years, research on 5-MeO-DIPT has expanded to investigate its detailed pharmacological profile and its effects on the brain. Studies have focused on its interactions with various serotonin receptor subtypes and the serotonin transporter. nih.govnih.gov For instance, research has shown that 5-MeO-DIPT is a competitive inhibitor of the serotonin transporter (SERT) and also has a high affinity for 5-HT1A and 5-HT2A receptors. nih.govresearchgate.net

Animal studies have been employed to understand its behavioral effects. In rodents, 5-MeO-DIPT has been shown to produce behaviors that are considered proxies for psychedelic effects in humans, such as the head-twitch response. wikipedia.org These effects can be blocked by antagonists of the 5-HT2A receptor, further confirming the role of this receptor in its mechanism of action. wikipedia.org

Emerging areas of investigation include its potential neurotoxic effects. nih.gov Some studies in rats have suggested that repeated administration of 5-MeO-DIPT could have deleterious effects on learning and memory in adulthood. nih.govresearchgate.net Further research is needed to fully understand the long-term consequences of its use. The study of its metabolites, such as 5-MeO-IPT and 5-hydroxy-DIPT, is another area of ongoing research. nih.gov

Receptor Binding Affinity of 5-MeO-DIPT

| Receptor | Affinity (Ki, nM) |

| 5-HT1A | 4.0 wikipedia.org |

| 5-HT2A | 7.1–655 wikipedia.org |

| 5-HT1B | 1,800 wikipedia.org |

Pharmacological Actions of 5-MeO-DIPT

| Mechanism | Effect |

| 5-HT2A Receptor Agonism | Believed to be the primary mechanism for its psychedelic-like effects. wikipedia.org |

| 5-HT1A Receptor Agonism | Contributes to its overall pharmacological profile and may modulate the effects of 5-HT2A agonism. wikipedia.org |

| Serotonin Transporter (SERT) Inhibition | Acts as a competitive inhibitor, affecting serotonin reuptake. nih.govresearchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-12(2)19(13(3)4)9-8-14-11-18-17-7-6-15(20-5)10-16(14)17/h6-7,10-13,18H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBPMBJFRRVTSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC1=CNC2=C1C=C(C=C2)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193209 | |

| Record name | 5-Methoxy-N,N-diisopropyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4021-34-5 | |

| Record name | 5-Methoxy-N,N-diisopropyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4021-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-N,N-diisopropyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004021345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-N,N-diisopropyltryptamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01441 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Methoxy-N,N-diisopropyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12D06G8W8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile of 5 Methoxy N,n Diisopropyltryptamine

Receptor Binding Affinities and Agonism of 5-Methoxy-N,N-diisopropyltryptamine

5-MeO-DIPT's interaction with serotonin (B10506) receptors is a key aspect of its pharmacological activity. It demonstrates a notable affinity for several 5-HT receptor subtypes, with varying degrees of agonism.

Serotonin 5-HT2A Receptor Interactions and Agonism

The hallucinogenic effects of many tryptamines are primarily attributed to their agonist activity at the 5-HT2A receptor. wikipedia.orgnih.gov 5-MeO-DIPT is no exception, demonstrating agonism at this receptor. wikipedia.org In animal models, the characteristic head-twitch response, a behavioral proxy for psychedelic-like effects, is induced by 5-MeO-DIPT and can be blocked by 5-HT2A receptor antagonists. wikipedia.orgnih.gov However, the head-twitch response elicited by 5-MeO-DIPT is considered relatively weak compared to other potent 5-HT2A agonists. wikipedia.org Some studies suggest that the simultaneous activation of 5-HT1A receptors may dampen the 5-HT2A-mediated effects. nih.gov

Elucidation of Other Serotonin Receptor Subtype Engagement

While the primary focus has been on the 5-HT1A, 5-HT2A, and 5-HT2C receptors, the complete serotonergic binding profile of 5-MeO-DIPT is likely broader. The compound's diverse effects suggest potential interactions with other 5-HT receptor subtypes, although these are less extensively characterized in the available literature.

Monoamine Transporter Interactions of 5-Methoxy-N,N-diisopropyltryptamine

Beyond its direct receptor interactions, 5-MeO-DIPT also influences serotonergic signaling by interacting with the serotonin transporter (SERT).

Serotonin Transporter (SERT) Inhibition Mechanisms

Interactive Data Table: Receptor and Transporter Binding Affinities of 5-Methoxy-N,N-diisopropyltryptamine

| Target | Affinity (Ki, nM) | Functional Activity |

| 5-HT1A Receptor | High wikipedia.orgncats.io | Agonist wikipedia.org |

| 5-HT2A Receptor | Moderate researchgate.net | Agonist wikipedia.orgnih.gov |

| 5-HT2C Receptor | Moderate nih.govnih.gov | - |

| Serotonin Transporter (SERT) | High nih.gov | Competitive Inhibitor nih.govresearchgate.net |

Neurotransmitter Modulation and Release Dynamics Induced by 5-Methoxy-N,N-diisopropyltryptamine

Serotonin (5-HT) Extracellular Dynamics in Brain Regions

5-MeO-DIPT acts as a potent and competitive serotonin transporter (SERT) inhibitor. nih.govresearchgate.netspringermedizin.deresearchgate.net This inhibition of SERT leads to a significant, dose-dependent increase in the extracellular concentration of serotonin (5-HT) in key brain regions. springermedizin.de Microdialysis studies in rats have demonstrated that administration of 5-MeO-DIPT at doses of 5, 10, and 20 mg/kg results in elevated 5-HT levels in the striatum, nucleus accumbens, and frontal cortex. springermedizin.denih.gov The increase in 5-HT release was significant across all doses and regions, with the weakest, though still significant, effect observed in the frontal cortex at the lowest dose. springermedizin.de

The compound's influence on serotonin dynamics is complex, involving a dual action at both SERT and serotonin 5-HT1A receptors. nih.gov The agonistic activity at 5-HT1A autoreceptors can limit the extent of serotonin release, creating a modulatory effect on the increases caused by SERT inhibition. nih.govwikipedia.org This dual mechanism contributes to the regionally specific effects on serotonin levels observed in different brain areas. nih.gov

Effect of 5-MeO-DIPT on Extracellular Serotonin (5-HT) Levels

| Brain Region | Effect on Extracellular 5-HT | Dose-Dependency | Source |

|---|---|---|---|

| Striatum | Significant Increase | Dose-dependent increase observed at 5, 10, and 20 mg/kg. | springermedizin.de |

| Nucleus Accumbens | Significant Increase | Dose-dependent increase observed at 5, 10, and 20 mg/kg. | springermedizin.de |

| Frontal Cortex | Significant Increase | Dose-dependent increase observed at 5, 10, and 20 mg/kg, with the effect being weakest at the lowest dose. | springermedizin.de |

Dopamine (B1211576) (DA) Extracellular Dynamics in Brain Regions

Despite its low affinity for the dopamine transporter, 5-MeO-DIPT administration leads to significant alterations in extracellular dopamine (DA) levels. nih.govspringermedizin.de In vivo microdialysis studies have shown that at doses of 10 and 20 mg/kg, 5-MeO-DIPT significantly increases DA release in the striatum, nucleus accumbens, and frontal cortex. nih.govspringermedizin.de The effect, however, is complex and can be dose-dependent. For instance, a lower dose of 5 mg/kg was found to decrease DA levels in the striatum while weakly but significantly increasing them in the frontal cortex. nih.gov In the nucleus accumbens, only the higher doses (10 and 20 mg/kg) produced a significant increase in dopamine release. nih.gov These findings suggest that the modulation of dopamine by 5-MeO-DIPT is likely an indirect effect, possibly mediated by its primary actions on the serotonergic system, which in turn influences dopaminergic pathways. springermedizin.denih.gov

Effect of 5-MeO-DIPT on Extracellular Dopamine (DA) Levels

| Brain Region | Effect on Extracellular DA | Dose-Dependency | Source |

|---|---|---|---|

| Striatum | Increase at higher doses, decrease at low dose | Increased to ~200-260% of basal levels at 10-20 mg/kg; decreased to ~75% at 5 mg/kg. | nih.gov |

| Nucleus Accumbens | Increase at higher doses | Significant increase at 10-20 mg/kg; no significant effect at 5 mg/kg. | nih.gov |

| Frontal Cortex | Increase | Marked increase at 10-20 mg/kg; weak but significant increase at 5 mg/kg. | nih.gov |

Glutamate (B1630785) Extracellular Dynamics in Brain Regions

5-MeO-DIPT also modulates glutamatergic neurotransmission, producing dose-dependent and region-specific changes in extracellular glutamate levels. springermedizin.de Research indicates that 5-MeO-DIPT administration enhances glutamate release, an effect potentially mediated by the activation of serotonin receptors, particularly 5-HT2A receptors on pyramidal cells. nih.govspringermedizin.de In the striatum, all tested doses (5, 10, and 20 mg/kg) significantly increased glutamate release. nih.govspringermedizin.de In contrast, in the nucleus accumbens and frontal cortex, only the higher doses of 10 and 20 mg/kg produced a significant enhancement of extracellular glutamate. nih.govspringermedizin.de Interestingly, the lowest dose of 5 mg/kg had an opposite, decreasing effect on glutamate levels in the nucleus accumbens and no significant effect in the frontal cortex. nih.govspringermedizin.de

Effect of 5-MeO-DIPT on Extracellular Glutamate Levels

| Brain Region | Effect on Extracellular Glutamate | Dose-Dependency | Source |

|---|---|---|---|

| Striatum | Significant Increase | Increased at all studied doses (5, 10, and 20 mg/kg). | springermedizin.de |

| Nucleus Accumbens | Increase at higher doses, decrease at low dose | Significant increase at 10-20 mg/kg; significant decrease at 5 mg/kg. | springermedizin.de |

| Frontal Cortex | Increase at higher doses | Significant increase at 10-20 mg/kg; no effect at 5 mg/kg. | springermedizin.de |

Alterations in Neurotransmitter Metabolite Tissue Content (e.g., 5-HIAA, DOPAC, HVA)

Consistent with its mechanism as a serotonin transporter inhibitor, 5-MeO-DIPT administration alters the tissue content of key neurotransmitter metabolites. springermedizin.deresearchgate.netnih.gov A notable effect is an increase in serotonin tissue content accompanied by a decrease in its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA). springermedizin.deresearchgate.netnih.gov This pattern is a direct consequence of SERT inhibition, which reduces the reuptake and subsequent degradation of serotonin. springermedizin.de

Furthermore, studies report a decrease in the tissue content of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). springermedizin.deresearchgate.netnih.govspringermedizin.de This reduction suggests that 5-MeO-DIPT may induce adaptive changes in dopamine turnover or potentially cause damage to dopamine terminals. springermedizin.deresearchgate.netnih.gov

Effect of 5-MeO-DIPT on Neurotransmitter Metabolite Tissue Content

| Metabolite | Parent Neurotransmitter | Change in Tissue Content | Inferred Mechanism | Source |

|---|---|---|---|---|

| 5-HIAA (5-hydroxyindoleacetic acid) | Serotonin (5-HT) | Decrease | Result of SERT inhibition, leading to reduced 5-HT breakdown. | springermedizin.deresearchgate.netnih.gov |

| DOPAC (3,4-dihydroxyphenylacetic acid) | Dopamine (DA) | Decrease | Suggests adaptive changes in DA turnover or potential damage to DA terminals. | springermedizin.deresearchgate.netnih.govspringermedizin.de |

| HVA (homovanillic acid) | Dopamine (DA) | Decrease | Suggests adaptive changes in DA turnover or potential damage to DA terminals. | springermedizin.deresearchgate.netnih.govspringermedizin.de |

Neurobiological and Neurochemical Investigations of 5 Methoxy N,n Diisopropyltryptamine

Brain Region-Specific Neurochemical Responses to 5-Methoxy-N,N-diisopropyltryptamine

The psychoactive substance 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) elicits complex and region-dependent neurochemical alterations within the brain. Research in rodent models has demonstrated its significant impact on key neurotransmitter systems, including dopamine (B1211576), serotonin (B10506), and glutamate (B1630785), across various brain structures.

In the striatum, a crucial component of the brain's reward system and motor control, 5-MeO-DIPT induces notable changes in neurotransmitter levels. Studies in rats have shown that higher doses (10–20 mg/kg) of 5-MeO-DIPT significantly increase the release of dopamine, reaching approximately 200–260% of the baseline level. nih.govspringermedizin.de Conversely, a lower dose (5 mg/kg) has been observed to decrease dopamine release to about 75% of the basal level. nih.govspringermedizin.de Furthermore, 5-MeO-DIPT administration leads to a dose-dependent increase in the extracellular levels of serotonin and glutamate in the striatum. nih.govspringermedizin.de Chronic administration of 5-MeO-DIPT has been associated with a decrease in serotonin levels in the striatum. nih.govspringermedizin.de In mice, 5-MeO-DIPT was found to decrease extracellular serotonin levels in the striatum, an effect that is likely influenced by its dual action on the serotonin transporter (SERT) and 5-HT1A receptors. nih.govresearchgate.net

Interactive Data Table: Effect of 5-MeO-DIPT on Striatal Neurotransmitters in Rats

| Dose (mg/kg) | Dopamine Release | Serotonin Release | Glutamate Release |

|---|---|---|---|

| 5 | ~75% of baseline | Increased | Increased |

| 10 | ~200-260% of baseline | Increased | Increased |

| 20 | ~200-260% of baseline | Increased | Increased |

The nucleus accumbens, another key structure in the brain's reward circuitry, also exhibits significant neurochemical alterations in response to 5-MeO-DIPT. Similar to the striatum, higher doses (10–20 mg/kg) of 5-MeO-DIPT lead to a significant increase in dopamine release in the nucleus accumbens of rats. nih.govspringermedizin.de The compound also produces a dose-dependent increase in extracellular serotonin levels in this region. nih.govnih.gov Regarding glutamate, higher doses (10–20 mg/kg) enhance its extracellular levels, while a low dose (5 mg/kg) has the opposite effect, causing a decrease. nih.govspringermedizin.de Repeated administration of 5-MeO-DIPT during adolescence in rats has been shown to decrease the basal extracellular levels of dopamine and serotonin in the nucleus accumbens in adulthood, while increasing glutamate levels. nih.govspringermedizin.denih.gov

Interactive Data Table: Effect of 5-MeO-DIPT on Nucleus Accumbens Neurotransmitters in Rats

| Dose (mg/kg) | Dopamine Release | Serotonin Release | Glutamate Release |

|---|---|---|---|

| 5 | No significant change | Increased | Decreased |

| 10 | Increased | Increased | Increased |

| 20 | Increased | Increased | Increased |

The frontal cortex, a brain region integral to higher cognitive functions, is a primary target for hallucinogens. nih.govspringermedizin.de In rats, 5-MeO-DIPT has been shown to increase the extracellular levels of dopamine, serotonin, and glutamate in the frontal cortex. nih.govspringermedizin.denih.gov Even the lowest tested dose (5 mg/kg) of 5-MeO-DIPT weakly but significantly increased dopamine release in this area, with higher doses producing a more marked effect. springermedizin.de In the case of glutamate, only the higher doses (10–20 mg/kg) were found to increase its release, while the lowest dose had no effect. nih.govspringermedizin.de Chronic administration of 5-MeO-DIPT has been linked to reduced serotonin levels in the prefrontal cortex. nih.govspringermedizin.de In mice, 5-MeO-DIPT increased extracellular dopamine levels in the prefrontal cortex but did not affect extracellular serotonin levels. nih.govresearchgate.net

Interactive Data Table: Effect of 5-MeO-DIPT on Frontal Cortex Neurotransmitters in Rats

| Dose (mg/kg) | Dopamine Release | Serotonin Release | Glutamate Release |

|---|---|---|---|

| 5 | Increased (weakly) | Increased | No effect |

| 10 | Increased (marked) | Increased | Increased |

| 20 | Increased (marked) | Increased | Increased |

Research indicates that chronic administration of 5-MeO-DIPT can lead to a reduction in serotonin levels within the hippocampus. nih.govspringermedizin.de Studies on the related compound 5-MeO-DMT have shown it can induce an increase in delta power and a decrease in theta power in the local field potentials of the hippocampus in awake rats. nin.nlresearchgate.net Furthermore, inhibitory effects on the uptake of serotonin have been observed in hippocampal synaptosomes of rats exposed to 5-methoxy-N,N-dimethyltryptamine. capes.gov.br

In rat hypothalamic synaptosomes, the related compound 5-methoxy-N,N-dimethyltryptamine has been shown to inhibit the uptake of serotonin. capes.gov.br Both 5-MeO-DIPT and MDMA affect the hypothalamic-pituitary-adrenal (HPA) axis, as evidenced by increased corticosterone (B1669441) release. nih.gov

Cellular and Molecular Mechanisms Underlying 5-Methoxy-N,N-diisopropyltryptamine Action

The neurochemical effects of 5-MeO-DIPT are rooted in its interactions with various cellular and molecular targets within the central nervous system. It is recognized as a competitive inhibitor of the serotonin transporter (SERT), which blocks the reuptake of serotonin from the synaptic cleft. nih.govspringermedizin.despringermedizin.deresearchgate.net This action leads to an increase in the extracellular concentration of serotonin. nih.govnih.gov

While 5-MeO-DIPT has a pronounced effect on the serotonergic system, its affinity for the dopamine transporter (DAT) is considerably lower. nih.govspringermedizin.despringermedizin.de

Effects on Intracellular Serotonin Content

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) has been identified as a potent and selective inhibitor of the serotonin transporter (SERT). nih.govnih.gov In vitro studies using COS-7 cells expressing the rat serotonin transporter and rat brain synaptosomes have demonstrated that 5-MeO-DIPT inhibits the uptake of serotonin in a competitive and reversible manner. nih.gov Its affinity for SERT is comparable to that of cocaine. nih.gov However, unlike some other substances, 5-MeO-DIPT does not induce the reverse transport of serotonin through the transporter. nih.govuni.lu

Research in rats has shown that administration of 5-MeO-DIPT leads to an increase in the tissue content of serotonin (5-HT) and a decrease in its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA). nih.govresearchgate.net This effect is believed to be a direct consequence of SERT inhibition. nih.govresearchgate.net In vivo microdialysis studies in rats have confirmed that 5-MeO-DIPT dose-dependently increases the extracellular levels of serotonin in various brain regions, including the striatum, nucleus accumbens, and frontal cortex. nih.govuni.lu Conversely, one in vitro study using mesencephalic slice cultures observed that sustained exposure to 5-MeO-DIPT resulted in a marked decrease in intracellular serotonin content. researchgate.net

Interactions with Pyramidal Cells and Glutamatergic Pathways

The glutamatergic system is significantly modulated by 5-MeO-DIPT, largely through its interaction with serotonin receptors located on pyramidal cells. Pyramidal neurons, particularly in layer 5 of the cerebral cortex, are crucial for cognitive functions like learning and memory and are densely populated with serotonin receptors. eurekaselect.com Research indicates that 5-MeO-DIPT, by acting on postsynaptic 5-HT2A receptors on these pyramidal cells, enhances the release of glutamate. nih.gov

Studies in freely moving rats have demonstrated that 5-MeO-DIPT increases the extracellular levels of glutamate in the striatum, nucleus accumbens, and frontal cortex. nih.govuni.lu The effect on glutamate release appears to be dose-dependent. For instance, in the nucleus accumbens and frontal cortex, lower doses of 5-MeO-DIPT were observed to either decrease or have no effect on glutamate release, while higher doses led to a significant increase. nih.gov This suggests a complex interaction that may vary between different brain regions. nih.gov

Presynaptic and Postsynaptic Receptor Modulation

5-MeO-DIPT exhibits a complex pharmacological profile, interacting with multiple serotonin receptor subtypes at both presynaptic and postsynaptic sites. nih.gov In vitro data have consistently shown that it has a high affinity for the 5-HT1A, 5-HT2A, and 5-HT2C serotonin receptors. nih.govresearchgate.netnih.gov The hallucinogenic properties of 5-MeO-DIPT are thought to be primarily mediated through the stimulation of postsynaptic 5-HT2A receptors. nih.govresearchgate.netnih.gov This is supported by findings that the head-twitch response in mice, a behavioral proxy for hallucinogenic effects, is induced by 5-MeO-DIPT and can be blocked by a selective 5-HT2A receptor antagonist. researchgate.netwikipedia.org

In addition to its action on 5-HT2A receptors, 5-MeO-DIPT also demonstrates significant activity at 5-HT1A receptors. nih.govnih.gov This is evidenced by its ability to potentiate forepaw treading induced by the 5-HT1A receptor agonist 8-OH-DPAT. nih.govresearchgate.netnih.gov The compound's interaction with 5-HT2C receptors may also play a modulatory role in the interplay between dopaminergic, serotonergic, and glutamatergic systems. nih.gov

Table 1: Receptor Binding and Functional Activity of 5-MeO-DIPT

| Receptor/Transporter | Interaction Type | Observed Effect | Reference |

|---|---|---|---|

| Serotonin Transporter (SERT) | Competitive Inhibition | Inhibits 5-HT reuptake, increasing extracellular 5-HT levels. | nih.govnih.gov |

| 5-HT1A Receptor | Agonism | Limits serotonin release (autoreceptor function); contributes to behavioral effects. | nih.govnih.gov |

| 5-HT2A Receptor | Agonism | Mediates hallucinogenic effects (e.g., head-twitch response); enhances glutamate release from pyramidal cells. | nih.govresearchgate.netnih.gov |

| 5-HT2C Receptor | High Affinity | Plays a potential modulatory role in neurotransmitter interactions. | nih.govresearchgate.net |

Role of Serotonin Autoreceptors (e.g., 5-HT1A) in Limiting Serotonin Release

A key aspect of the neurochemistry of 5-MeO-DIPT is its dual action at the serotonin transporter (SERT) and the 5-HT1A receptor. nih.gov While its inhibition of SERT leads to an increase in the concentration of serotonin in the synaptic cleft, its concurrent agonistic activity at 5-HT1A receptors serves as a negative feedback mechanism. wikipedia.orgnih.gov The 5-HT1A receptors function as inhibitory autoreceptors on serotonergic neurons; their activation suppresses further serotonin release. wikipedia.orgnih.gov

This dual mechanism means that the elevation in extracellular serotonin caused by 5-MeO-DIPT's reuptake inhibition is inherently limited by its simultaneous activation of these autoreceptors. wikipedia.orgnih.gov This interaction highlights the intricate regulatory balance within the serotonergic system and demonstrates that the net effect of 5-MeO-DIPT on serotonin levels is a product of these competing actions. nih.gov

Oxidative Stress and DNA Integrity in Response to 5-Methoxy-N,N-diisopropyltryptamine Exposure

Induction of Oxidative DNA Damage

Research has indicated that exposure to 5-MeO-DIPT can lead to oxidative stress and subsequent damage to genetic material. nih.gov Studies utilizing the comet assay have revealed a dose-dependent and progressive pattern of oxidative damage to cortical DNA in rats following the administration of 5-MeO-DIPT. nih.govnih.gov This suggests that the compound may contribute to an imbalance in the production of reactive oxygen species and the cell's ability to detoxify them, resulting in damage to nuclear DNA. nih.gov Furthermore, repeated administration during adolescence has been linked to increased expression of the genes for antioxidant enzymes like glutathione (B108866) peroxidase 3 (Gpx3) and superoxide (B77818) dismutase 1 (Sod1) in adulthood, suggesting a lasting compensatory response to oxidative stress. nih.gov

Single and Double-Strand DNA Break Formation

The oxidative damage induced by 5-MeO-DIPT manifests as tangible breaks in the DNA structure. nih.gov Investigations have specifically identified the formation of both single and double-strand DNA breaks in the rat cortex following exposure to the compound. nih.govresearchgate.netnih.gov Significantly, these DNA breaks have been observed to persist for an extended period, up to 60 days after the initial treatment, indicating a marked and long-lasting neurotoxic potential. nih.govresearchgate.net The persistence of such DNA damage suggests that the cellular repair mechanisms may be overwhelmed or unable to fully resolve the lesions caused by 5-MeO-DIPT exposure. nih.gov

Table 2: Summary of 5-MeO-DIPT Induced DNA Damage in Rat Cortex

| Type of Damage | Observation | Persistence | Reference |

|---|---|---|---|

| Oxidative DNA Damage | Dose-dependent increase in cortical DNA damage. | Progressive damage observed. | nih.govnih.gov |

| Single-Strand DNA Breaks | Formation detected in cortical nuclei. | Persisted for up to 60 days post-treatment. | nih.govresearchgate.netnih.gov |

| Double-Strand DNA Breaks | Formation detected in cortical nuclei. | Persisted for up to 60 days post-treatment. | nih.govresearchgate.netnih.gov |

Implications for Cortical Cell Function and Integrity

Research into the effects of 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) has revealed significant implications for the function and integrity of cortical cells. Studies have demonstrated that this psychoactive tryptamine (B22526) derivative can induce persistent and progressive modifications to cortical cell function. nih.gov

One of the key findings is the compound's impact on neurotransmitter systems within the frontal cortex. Administration of 5-MeO-DIPT has been shown to alter the extracellular levels of crucial neurotransmitters. For instance, at doses of 10–20 mg/kg in rats, it significantly increases the release of dopamine, serotonin, and glutamate in the frontal cortex. nih.govspringermedizin.de This alteration in neurochemical balance suggests a profound influence on the normal functioning of cortical circuits.

Furthermore, investigations have pointed towards potential neurotoxic effects on cortical neurons. A notable observation is the decrease in dopamine and its metabolites, DOPAC and HVA, in the frontal cortex, which may indicate adaptive changes in dopamine turnover or potential damage to dopaminergic terminals. nih.govspringermedizin.de

A significant concern for cortical cell integrity is the evidence of oxidative DNA damage. Studies have shown that 5-MeO-DIPT can induce both single and double-strand breaks in the DNA of cortical cells. nih.govspringermedizin.de This damage was observed to persist for up to 60 days after administration, indicating a marked neurotoxicity. nih.govspringermedizin.de Moreover, high concentrations of 5-MeO-DIPT have been demonstrated to produce marked cytotoxicity in cell viability assays. researchgate.netnih.gov Repeated administration during adolescence has been linked to damage of cortical DNA in adult rats. nih.gov

The compound's interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors which are co-localized on cortical pyramidal cells, is central to its effects. nih.gov The stimulation of these receptors is believed to mediate its hallucinogenic properties and likely contributes to the observed changes in cortical cell function. nih.govspringermedizin.de

| Effect | Observation | Source |

|---|---|---|

| Neurotransmitter Release (Frontal Cortex) | Increased extracellular levels of dopamine, serotonin, and glutamate. | nih.gov, springermedizin.de |

| Dopaminergic Terminals | Decreased tissue content of dopamine and its metabolites (DOPAC, HVA), suggesting potential damage. | nih.gov, springermedizin.de |

| DNA Damage | Induction of single and double-strand DNA breaks in cortical cells, persisting for an extended period. | nih.gov, springermedizin.de |

| Cytotoxicity | Marked cytotoxicity observed in cell viability assays at high concentrations. | researchgate.net, nih.gov |

Gene Expression Analysis Related to Antioxidant Defense (e.g., Gpx3, Sod1)

In the context of the neurotoxic effects of 5-MeO-DIPT, investigations into the cellular response to oxidative stress have included the analysis of gene expression related to antioxidant defense mechanisms. Specifically, the expression of glutathione peroxidase 3 (Gpx3) and superoxide dismutase 1 (Sod1) has been examined.

A study involving repeated administration of 5-MeO-DIPT to rats during adolescence revealed a significant impact on the expression of these antioxidant genes in the frontal cortex of adult animals. nih.gov The research found increased mRNA expression of both Gpx3 and Sod1. nih.gov This upregulation suggests a cellular response to combat oxidative stress induced by the compound.

The antioxidant enzyme SOD1 is a key player in the first line of defense against reactive oxygen species (ROS), converting superoxide radicals into hydrogen peroxide. GPX3, in turn, is involved in the detoxification of hydrogen peroxide and other organic hydroperoxides. The increased expression of the genes encoding these enzymes points to the activation of cellular defense pathways in response to the oxidative damage potential of 5-MeO-DIPT.

| Gene | Gene Name | Change in mRNA Expression | Implication | Source |

|---|---|---|---|---|

| Gpx3 | Glutathione Peroxidase 3 | Increased | Response to oxidative stress | nih.gov |

| Sod1 | Superoxide Dismutase 1 | Increased | Response to oxidative stress | nih.gov |

In Vivo Behavioral and Neurotoxicological Studies of 5 Methoxy N,n Diisopropyltryptamine in Animal Models

Cognitive and Learning Impairments Induced by 5-Methoxy-N,N-diisopropyltryptamine

Research in animal models indicates that 5-MeO-DIPT can induce significant cognitive and learning deficits, particularly affecting memory and cognitive flexibility.

Spatial and Nonspatial Memory Deficits

Studies have demonstrated that exposure to 5-MeO-DIPT can lead to impairments in both spatial and nonspatial memory. In one study, adult rats treated with 5-MeO-DIPT during adolescence exhibited notable deficits in a serial pattern learning test, suggesting an impairment of long-term memory. nih.gov However, the same study did not observe any changes in the novel object recognition test, indicating that not all aspects of memory are equally affected. nih.gov Further research has shown that while rats treated with 5-MeO-DIPT during adolescence could master spatial navigation tasks with a single goal location, their performance was significantly impaired when the goal was moved to a new location. nih.gov This suggests a deficit in adapting their responses to changing task demands rather than an inability to learn spatially. nih.gov

Working Memory Alterations

Investigations into the effects of 5-MeO-DIPT on working memory have revealed significant alterations. Research has pointed to impairments in working memory as a consequence of 5-MeO-DIPT exposure. nih.gov These deficits are thought to be linked to the compound's impact on serotonergic systems in the brain.

Long-Term Effects of Adolescent Exposure on Adult Cognitive Performance

A significant focus of research has been the long-lasting cognitive consequences of 5-MeO-DIPT exposure during adolescence. Rats treated with the compound during this critical developmental period show persistent behavioral changes into adulthood. nih.gov These adult rats displayed impaired performance in tasks requiring cognitive flexibility and long-term memory. nih.gov Specifically, their ability to adapt to changes in a response-learning task was markedly inferior to that of control animals. nih.gov This lack of adaptability suggests that adolescent exposure to 5-MeO-DIPT may compromise the development of cognitive functions. nih.govnih.gov The observed cognitive deficits are thought to stem from reductions in serotonin (B10506) activity in the forebrain. nih.gov

| Key Findings on Cognitive Impairments | Animal Model | Main Outcome | Reference |

| Impaired long-term memory and cognitive flexibility | Adult rats exposed during adolescence | Deficits in the serial pattern learning test. | nih.gov |

| Lack of flexibility in adapting to new task demands | Adult rats exposed during adolescence | Inferior performance when the goal location was moved in a spatial task. | nih.gov |

| Impaired response-learning | Adult rats exposed during adolescence | Markedly inferior performance in a response-learning task. | nih.gov |

Psychedelic-Like Behavioral Phenotypes Elicited by 5-Methoxy-N,N-diisopropyltryptamine

5-MeO-DIPT has been shown to induce behaviors in animal models that are considered proxies for the psychedelic effects observed in humans. These are primarily mediated by the serotonin 5-HT2A receptor.

Head-Twitch Response (HTR) as a Behavioral Proxy for Psychedelic Effects

The head-twitch response (HTR) in rodents is a well-established behavioral model for screening compounds with potential hallucinogenic properties. nih.govbiomolther.org 5-MeO-DIPT has been shown to induce head twitches in mice, an effect that is potently antagonized by the selective 5-HT2A antagonist M100907. nih.gov This indicates that the HTR induced by 5-MeO-DIPT is mediated through the activation of 5-HT2A receptors. nih.govnih.gov The response to a 10 mg/kg dose of 5-MeO-DIPT was found to be comparable in strength to the effect of the selective 5-HT2A receptor agonist (±)DOI. nih.gov Studies have also noted that while 5-MeO-DIPT induces the HTR, the magnitude of this response is weaker compared to other hallucinogens like 5-MeO-DMT or DOM. wikipedia.org

Forepaw Treading Potentiation

Another behavioral indicator of 5-HT1A receptor activation is the potentiation of forepaw treading induced by the 5-HT1A agonist 8-OH-DPAT. nih.gov Research has demonstrated that 5-MeO-DIPT significantly potentiates this behavior in rats. nih.govnih.gov This potentiation suggests that 5-MeO-DIPT's hallucinogenic activity is not solely dependent on 5-HT2A receptor stimulation but also involves the 5-HT1A receptor. nih.govnih.gov

| Psychedelic-Like Behavioral Effects | Animal Model | Key Finding | Receptor Implication | Reference |

| Head-Twitch Response (HTR) | Mice | Induces head twitches, antagonized by M100907. | 5-HT2A | nih.gov |

| Head-Twitch Response (HTR) | Rats | Elicits head twitches comparable to (±)DOI. | 5-HT2A | nih.gov |

| Forepaw Treading | Rats | Potentiates 8-OH-DPAT-induced forepaw treading. | 5-HT1A | nih.govnih.gov |

Neurodevelopmental and Long-Term Neurological Consequences of 5-Methoxy-N,N-diisopropyltryptamine Exposure

Impact of Developmental Exposure on Brain Neurotransmission in Adulthood

Exposure to 5-MeO-DIPT during critical neurodevelopmental periods, such as adolescence, can lead to lasting alterations in brain neurotransmission that are observable in adulthood. nih.govnih.gov Studies in rats have demonstrated that repeated administration of 5-MeO-DIPT during adolescence results in significant changes in the dopaminergic, serotonergic, and glutamatergic systems in various brain regions. nih.govspringermedizin.de

Specifically, adult rats that were exposed to 5-MeO-DIPT during adolescence show a modified response to a subsequent challenge with the drug. nih.govnih.gov This includes a diminished response of dopamine (B1211576) neurons in the striatum and frontal cortex, as well as a decreased response of serotonergic and glutamatergic neurons in the striatum and nucleus accumbens, respectively. springermedizin.de These findings suggest that adolescent exposure to 5-MeO-DIPT can have a profound and lasting impact on the development and function of key neurotransmitter systems. nih.gov

Persistent Changes in Brain Neurochemical Systems

The long-term consequences of 5-MeO-DIPT exposure extend to persistent changes in the baseline functioning of brain neurochemical systems. nih.gov In adult rats with a history of adolescent exposure to 5-MeO-DIPT, researchers have observed decreased basal extracellular levels of dopamine and serotonin in the striatum and nucleus accumbens. nih.govspringermedizin.de Conversely, the basal extracellular levels of glutamate (B1630785) were found to be elevated in the nucleus accumbens and frontal cortex. nih.gov

These enduring alterations in neurotransmitter levels suggest a lasting dysregulation of these systems. Furthermore, decreased expression of 5-HT1A and 5-HT2A receptors has been observed in the frontal cortex of these animals, indicating a potential downregulation of these key serotonin receptors as a consequence of adolescent exposure. nih.govnih.gov Such persistent changes in neurochemical balance and receptor expression could underlie long-term behavioral and cognitive deficits. nih.gov

Evidence of Direct Neurotoxicity in Rodent Models

There is accumulating evidence to suggest that 5-MeO-DIPT exhibits direct neurotoxic effects in rodent models. nih.govresearchgate.net A significant indicator of this neurotoxicity is the induction of DNA damage. nih.gov Studies have shown that a single administration of 5-MeO-DIPT can cause single and double-strand breaks in the DNA of cortical neurons in rats. nih.govspringermedizin.de This damage is not only immediate but can also persist for extended periods, with evidence of DNA breaks remaining up to 60 days after a single treatment. nih.govresearchgate.net

This persistent DNA damage points towards the development of oxidative stress as a key mechanism of 5-MeO-DIPT's neurotoxicity. nih.govspringermedizin.de The damage to cortical DNA, coupled with observed decreases in dopamine, DOPAC, and HVA tissue content, may indicate either adaptive changes in dopamine turnover or direct damage to dopamine terminals. nih.govresearchgate.net Furthermore, chronic administration of 5-MeO-DIPT has been shown to decrease serotonin levels in the prefrontal cortex, striatum, and hippocampus of rats, further supporting its neurotoxic potential. nih.govspringermedizin.de Some studies have also suggested that cognitive deficits observed in animals after repeated 5-MeO-DIPT administration may be due to persistent and progressive modifications of cortical cell function. nih.gov

Cellular Apoptotic Pathways and Cytotoxicity

Activation of Caspase-3 and Caspase-8 Activity

Research into the cellular mechanisms underlying the neurotoxicity of 5-MeO-DIPT has pointed towards the activation of apoptotic pathways. nih.gov Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation can lead to pathological conditions. Caspases are a family of proteases that play a central role in the execution of apoptosis.

Cell Viability and Cytotoxicity Assessments

In vitro studies using various cell lines have demonstrated the cytotoxic potential of 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT). These assessments are crucial for understanding the compound's direct effects on cellular health and viability.

Research involving human neuroblastoma (SH-SY5Y) cells and human liver cancer (Hep G2) cells showed that 5-MeO-DIPT causes a concentration-dependent reduction in cell viability. springermedizin.denih.gov In these experiments, cells were exposed to the compound for 24 hours. springermedizin.denih.gov A statistically significant decrease in viability began at a concentration of 0.5 mM for both cell lines. springermedizin.denih.gov The maximum effect was seen at 2 mM, where cell survival dropped dramatically to approximately 15% for SH-SY5Y cells and 11% for Hep G2 cells, relative to control values. springermedizin.denih.gov This indicates a potent cytotoxic action of 5-MeO-DIPT on both neuronal and hepatic cell types. springermedizin.denih.gov

Another study highlighted the marked cytotoxicity of 5-MeO-DIPT at high concentrations in COS-7 cells, which are derived from African green monkey kidney fibroblasts. springermedizin.denih.gov These findings corroborate the results from the SH-SY5Y and Hep G2 cell lines, suggesting that the cytotoxic effects of 5-MeO-DIPT are not limited to a single cell type. The collective data from these in vitro assays point towards a significant cytotoxic potential for 5-MeO-DIPT. springermedizin.denih.gov

Table 3: Effect of 5-MeO-DIPT on Cell Viability in Different Cell Lines

| Cell Line | Concentration | % Viability (Relative to Control) | Reference(s) |

|---|---|---|---|

| SH-SY5Y (Human Neuroblastoma) | 0.5 mM | Statistically Significant Decrease | springermedizin.denih.gov |

| 2.0 mM | ~15% | springermedizin.denih.gov | |

| Hep G2 (Human Liver Cancer) | 0.5 mM | Statistically Significant Decrease | springermedizin.denih.gov |

| 2.0 mM | ~11% | springermedizin.denih.gov | |

| COS-7 (Monkey Kidney Fibroblast) | High Concentrations | Marked Cytotoxicity | springermedizin.denih.gov |

Structure Activity Relationship Sar Studies of 5 Methoxy N,n Diisopropyltryptamine and Its Analogues

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop statistical models that relate the chemical structure of compounds to their biological activity. sysrevpharm.org The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a series of chemicals are responsible for the variations in their biological activities. sysrevpharm.org These models are expressed as mathematical equations that can be used to predict the activity of new or untested compounds. walisongo.ac.id

For classes of hallucinogenic compounds like tryptamines, QSAR studies have been employed to understand the molecular features that govern their interaction with target receptors, primarily the serotonin (B10506) 5-HT2A receptor. researchgate.net These studies often use various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. Descriptors can include electronic properties (like HOMO/LUMO energies and atomic net charges), steric properties (like molecular volume), and hydrophobicity (log P). walisongo.ac.id For hallucinogenic phenylalkylamines and tryptamines, QSAR analyses have indicated that electron-related descriptors are major contributors to their activity. researchgate.net While specific, detailed QSAR models for 5-Methoxy-N,N-diisopropyltryptamine were not identified in the reviewed literature, the general approach for related tryptamines suggests that factors like the ability of the indole (B1671886) nucleus to donate electrons are significant for receptor affinity.

Comparative Molecular Field Analysis (CoMFA) in Predicting Activity

Comparative Molecular Field Analysis (CoMFA) is a three-dimensional QSAR (3D-QSAR) technique used in drug design to correlate the biological activity of a set of molecules with their 3D shape and steric and electrostatic properties. nih.govnih.gov The method involves aligning the molecules in a training set and then placing them in a 3D grid. At each grid point, the steric and electrostatic fields of each molecule are calculated, and these values are used as descriptors in a partial least squares (PLS) analysis to build a predictive model. nih.gov The resulting model is often visualized as contour maps, which show regions where modifications to the molecular structure (e.g., adding bulky groups or changing charge distribution) would likely increase or decrease biological activity. mdpi.com

CoMFA has been used to study the binding of tryptamines to the 5-HT2A receptor. researchgate.net Such models can provide valuable insights into the specific interactions between the ligand and the receptor's binding pocket. For instance, a CoMFA model could highlight areas where the bulky diisopropyl groups of 5-MeO-DIPT might have favorable or unfavorable steric interactions, or where the 5-methoxy group contributes to the electrostatic field in a way that enhances receptor affinity. While the literature confirms the application of CoMFA to the broader class of tryptamines, a specific CoMFA model and its corresponding contour maps for 5-Methoxy-N,N-diisopropyltryptamine were not found in the available research. researchgate.net

Influence of Structural Modifications on Receptor Affinity and Efficacy

The affinity and efficacy of tryptamines at serotonin receptors are highly sensitive to structural modifications on both the indole ring and the aminoethyl side chain. 5-MeO-DIPT's interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, is a key determinant of its pharmacological profile. nih.govwikipedia.org

Indole Ring Modifications: The substitution pattern on the indole ring is critical. The 5-methoxy group (5-MeO) in 5-MeO-DIPT is a strongly electron-donating group which has been shown to influence receptor activity. mdpi.com Studies on related tryptamines show that the position of substituents on the indole ring dramatically affects 5-HT2A receptor agonism. For example, moving the hydroxyl group on N,N-dimethyltryptamine (DMT) from the 4- or 5-position to the 6- or 7-position significantly reduces 5-HT2A activity. nih.gov This highlights the specific role of the 5-position substitution. Replacing the indole core with a bioisosteric indazole motif has also been explored, creating analogs with altered selectivity profiles. For instance, the direct 1H-indazole analog of 5-MeO-DMT was found to be a moderately potent 5-HT2A agonist. acs.org

Amino-Terminal Modifications: The nature of the N-alkyl substituents also plays a crucial role. A study comparing a series of 5-MeO-tryptamines showed a distinct trend in receptor affinity related to the size of the N,N-dialkyl groups. For both 5-HT1A and 5-HT2A receptors, there was an inverse relationship between the size of the alkyl groups and binding affinity. As the substituents changed from dimethyl (in 5-MeO-DMT) to diethyl (in 5-MeO-DET) to diisopropyl (in 5-MeO-DIPT), the affinity for both receptors decreased. iqs.edu This suggests that the bulkier diisopropyl groups of 5-MeO-DIPT may create steric hindrance in the receptor binding pocket compared to the smaller methyl groups of 5-MeO-DMT. iqs.edu Despite this lower affinity, 5-MeO-DIPT still acts as a potent agonist at these receptors. nih.govnih.gov

Table 1: Comparative binding affinities (Ki) of 5-MeO-DIPT and related N,N-dialkyl-5-methoxytryptamines at human 5-HT1A and 5-HT2A receptors. Data is presented as mean ± SEM. iqs.edu

Impact of Amino-Terminal Modifications on Serotonin Receptor and Transporter Interactions

Modifications to the amino-terminal of 5-methoxytryptamines significantly influence their interaction not only with serotonin receptors but also with the serotonin transporter (SERT). nih.gov The size and structure of the N-alkyl groups are determining factors for SERT affinity.

Research has shown that for a series of 5-MeO-tryptamines, the affinity for SERT increases with the bulkiness of the N,N-dialkyl groups. iqs.edunih.gov This is the opposite of the trend observed for 5-HT1A and 5-HT2A receptor affinity. 5-MeO-DIPT, with its bulky diisopropyl groups, displays a higher affinity for SERT compared to its analogues with smaller diethyl (5-MeO-DET) or dimethyl (5-MeO-DMT) groups. iqs.edu This suggests that the binding pocket of SERT can better accommodate larger alkyl substituents than the binding pockets of the 5-HT1A and 5-HT2A receptors. nih.gov

Table 2: Comparative binding affinities (Ki) of 5-MeO-DIPT and related 5-methoxytryptamines at the human serotonin transporter (SERT). Data is presented as mean ± SEM. nih.gov

Metabolism and Pharmacokinetic Investigations of 5 Methoxy N,n Diisopropyltryptamine

Phase I Metabolic Pathways of 5-Methoxy-N,N-diisopropyltryptamine

Phase I metabolism of 5-MeO-DIPT primarily involves oxidative reactions that introduce or expose functional groups on the parent molecule. These reactions include O-demethylation, N-dealkylation, hydroxylation, N-oxidation, and oxidative deamination.

O-Demethylation Processes and Enzyme Involvement (e.g., CYP2D6, CYP2C19, CYP2D6)

The O-demethylation of the 5-methoxy group is a significant metabolic pathway for 5-MeO-DIPT, leading to the formation of its active metabolite, 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT). nih.govnih.gov In vitro studies utilizing human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have identified CYP2D6 as the principal enzyme responsible for this reaction. nih.gov

In studies with human liver microsomes, 5-MeO-DIPT O-demethylation followed monophasic kinetics. nih.gov The inhibition of this pathway by quinidine, a selective CYP2D6 inhibitor, further confirms the predominant role of this enzyme. nih.gov While other CYPs, such as those from the CYP2C family, are involved in the metabolism of other tryptamines, for 5-MeO-DIPT's O-demethylation, CYP2D6 appears to be the key catalyst. nih.gov In rat liver microsomes, the O-demethylation of 5-MeO-DIPT exhibited biphasic kinetics, suggesting the involvement of multiple enzymes with different affinities. researchgate.net

| Enzyme | Role in O-Demethylation | Kinetic Profile (Human Liver Microsomes) |

| CYP2D6 | Major enzyme catalyzing the formation of 5-OH-DIPT. nih.gov | Monophasic kinetics. nih.gov |

| CYP2C19 | Not identified as a primary enzyme in this specific pathway for 5-MeO-DIPT. | - |

N-Dealkylation Processes and Enzyme Involvement (e.g., CYP2C19, CYP1A2, CYP3A4)

The removal of one of the isopropyl groups from the nitrogen atom, known as N-deisopropylation, is another major Phase I metabolic route for 5-MeO-DIPT. nih.govnih.gov This process results in the formation of 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT). nih.govnih.gov Unlike O-demethylation, N-dealkylation of 5-MeO-DIPT is catalyzed by a broader range of CYP enzymes. nih.gov

In vitro studies have demonstrated that CYP1A2, CYP2C19, and CYP3A4 are all involved in the N-deisopropylation of 5-MeO-DIPT. nih.gov Kinetic analyses in human liver microsomes revealed that this process follows triphasic kinetics, indicating the contribution of multiple enzymes with varying affinities (low, intermediate, and high K_m values). nih.gov Inhibition studies have shown that specific inhibitors for CYP1A2 (furafylline) and CYP3A4 (ketoconazole) significantly reduce the N-deisopropylation of 5-MeO-DIPT. nih.gov While CYP2C19 does contribute, its role appears to be less prominent in human liver microsomes compared to CYP1A2 and CYP3A4. nih.gov

| Enzyme | Role in N-Dealkylation | Kinetic Profile (Human Liver Microsomes) |

| CYP1A2 | Major contributor to N-deisopropylation. nih.gov | Intermediate-K_m phase. nih.gov |

| CYP2C19 | Contributes to N-deisopropylation. nih.gov | Low-K_m phase. nih.gov |

| CYP3A4 | Major contributor to N-deisopropylation. nih.gov | Intermediate-K_m phase. nih.gov |

Hydroxylation Reactions and Enzyme Involvement (e.g., CYP1A1)

Direct hydroxylation of the indole (B1671886) ring is a key metabolic transformation for 5-MeO-DIPT. This reaction primarily occurs at the 6-position of the aromatic ring, yielding 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT). nih.gov This hydroxylated metabolite is found in significant amounts in urine. nih.gov

While the specific involvement of CYP1A1 in the hydroxylation of 5-MeO-DIPT is not extensively detailed in the available literature, this enzyme is known to be involved in the aromatic hydroxylation of other related tryptamines and xenobiotics. acs.org For the structurally similar compound melatonin, CYP1A1 and CYP1A2 are the main enzymes responsible for its metabolism, including aromatic hydroxylation. acs.org Therefore, it is plausible that CYP1A1 could play a role in the 6-hydroxylation of 5-MeO-DIPT.

N-Oxidation Pathways

The formation of an N-oxide metabolite, where an oxygen atom is added to the tertiary amine, is a potential metabolic pathway for many tryptamines. However, the evidence for this pathway in the metabolism of 5-MeO-DIPT is conflicting.

Oxidative Deamination

Oxidative deamination, a process that removes the amino group and is typically catalyzed by monoamine oxidase (MAO), is a major metabolic pathway for many endogenous and exogenous tryptamines. nih.gov This pathway leads to the formation of an indoleacetic acid derivative.

For the related compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), oxidative deamination is a primary route of inactivation, mediated by MAO-A. nih.gov However, for 5-MeO-DIPT, the bulky diisopropyl groups on the nitrogen atom are thought to sterically hinder the action of MAO. wikipedia.org While one study mentions the formation of 5-methoxy-indole acetic acid, suggesting some level of oxidative deamination, detailed investigations confirming this as a major pathway for 5-MeO-DIPT are lacking. springermedizin.de

Phase II Metabolic Pathways of 5-Methoxy-N,N-diisopropyltryptamine

Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation to increase their water solubility and facilitate their excretion from the body. For 5-MeO-DIPT, the primary Phase II pathways are glucuronidation and sulfation. nih.govresearchgate.net

The hydroxylated metabolites formed in Phase I, namely 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) and 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT), are substrates for these conjugation reactions. nih.gov These metabolites are partly eliminated from the body as their corresponding glucuronide and sulfate (B86663) conjugates. nih.govresearchgate.net The process of glucuronidation involves the transfer of glucuronic acid from UDP-glucuronic acid to the metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov Sulfation involves the transfer of a sulfonate group, catalyzed by sulfotransferases. These conjugation reactions result in more polar and readily excretable compounds. nih.govresearchgate.net

| Phase II Reaction | Metabolite Substrate | Resulting Conjugate |

| Glucuronidation | 5-OH-DIPT, 6-OH-5-MeO-DIPT nih.govresearchgate.net | 5-OH-DIPT-glucuronide, 6-OH-5-MeO-DIPT-glucuronide nih.govresearchgate.net |

| Sulfation | 5-OH-DIPT, 6-OH-5-MeO-DIPT nih.govresearchgate.net | 5-OH-DIPT-sulfate, 6-OH-5-MeO-DIPT-sulfate nih.govresearchgate.net |

Glucuronidation Conjugation

Glucuronidation is a major phase II metabolic pathway for 5-MeO-DIPT. This process involves the attachment of a glucuronic acid moiety to the molecule, which increases its water solubility and facilitates its elimination from the body, primarily through urine.

Research has shown that after O-demethylation of 5-MeO-DIPT to its primary metabolite, 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT), this metabolite can be conjugated with glucuronic acid. nih.gov Similarly, another metabolite, 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT), which is formed through hydroxylation of the aromatic ring, also undergoes glucuronidation. nih.gov

Sulfation Conjugation

Alongside glucuronidation, sulfation represents another significant phase II conjugation pathway for the metabolites of 5-MeO-DIPT. In this process, a sulfonate group is added to the metabolites, which also enhances their water solubility and aids in their excretion.

Studies have identified that the O-demethylated metabolite, 5-OH-DIPT, can be conjugated to its sulfate form. nih.gov The hydroxylated metabolite, 6-OH-5-MeO-DIPT, also undergoes sulfation. nih.gov

Identification and Characterization of Major 5-Methoxy-N,N-diisopropyltryptamine Metabolites

Several major metabolites of 5-MeO-DIPT have been identified and characterized in human and rat studies. These metabolites are the result of key enzymatic processes, including O-demethylation, N-deisopropylation, and oxidative deamination.

5-Hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT)

One of the principal metabolites of 5-MeO-DIPT is 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT). nih.govsoft-tox.org This metabolite is formed through the O-demethylation of the parent compound, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6. nih.gov In human urine, 5-OH-DIPT has been found to be more abundant than other metabolites like 5-MeO-NIPT. nih.gov In rats, 5-OH-DIPT was the main metabolite detected, accounting for a significant portion of the administered dose excreted in urine within 24 hours. researchgate.net

5-Methoxy-N-isopropyltryptamine (5-MeO-NIPT)

Another significant metabolite is 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT), which is formed via the N-deisopropylation of one of the isopropyl groups from the nitrogen atom of the tryptamine (B22526) side chain. nih.govsoft-tox.org This metabolic step is mediated by several CYP enzymes, including CYP1A2, CYP2C8, CYP2C19, and CYP3A4. nih.gov Although it is a major metabolite, studies in humans have indicated that 5-OH-DIPT is generally found in higher concentrations in urine. nih.gov 5-MeO-NIPT is itself an active compound and has been identified in forensic analyses. aklagare.secaymanchem.com

5-Hydroxy-N-isopropyltryptamine (5-OH-NIPT)

Further metabolism can lead to the formation of 5-hydroxy-N-isopropyltryptamine (5-OH-NIPT). This metabolite results from the O-demethylation of 5-MeO-NIPT or, alternatively, the N-deisopropylation of 5-OH-DIPT. In vivo studies in rats have identified 5-OH-NIPT as one of the urinary metabolites of 5-MeO-DIPT. researchgate.net

5-Methoxyindole-3-acetic acid (5-MeO-IAA)

Oxidative deamination of the tryptamine side chain leads to the formation of 5-methoxyindole-3-acetic acid (5-MeO-IAA). This metabolic pathway is a common route for tryptamine derivatives. Studies in rats have confirmed the presence of 5-MeO-IAA in urine following the administration of 5-MeO-DIPT. researchgate.net

Data on 5-MeO-DIPT and its Metabolites

The following table summarizes the key metabolites of 5-Methoxy-N,N-diisopropyltryptamine and the metabolic pathways involved in their formation.

| Metabolite | Precursor | Metabolic Pathway | Enzyme(s) Involved |

| 5-Hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) | 5-Methoxy-N,N-diisopropyltryptamine | O-demethylation | CYP2D6 nih.gov |

| 5-Methoxy-N-isopropyltryptamine (5-MeO-NIPT) | 5-Methoxy-N,N-diisopropyltryptamine | N-deisopropylation | CYP1A2, CYP2C8, CYP2C19, CYP3A4 nih.gov |

| 5-Hydroxy-N-isopropyltryptamine (5-OH-NIPT) | 5-MeO-NIPT or 5-OH-DIPT | O-demethylation or N-deisopropylation | Not specified |

| 5-Methoxyindole-3-acetic acid (5-MeO-IAA) | 5-Methoxy-N,N-diisopropyltryptamine | Oxidative deamination | Not specified |

| 6-Hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT) | 5-Methoxy-N,N-diisopropyltryptamine | Hydroxylation | Not specified |

Urinary Excretion of 5-MeO-DIPT Metabolites in Rats

The table below presents data from a study on the urinary excretion of 5-MeO-DIPT and its metabolites in rats within 24 hours of administration. researchgate.net

| Compound | Percentage of Dose in Urine (0-24h) |

| 5-Hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) | 20.5% |

| 5-Hydroxy-N-isopropyltryptamine (5-OH-NIPT) | 3.6% |

| 5-Methoxyindole-3-acetic acid (5-MeO-IAA) | 3.4% |

| 5-Methoxy-N-isopropyltryptamine (5-MeO-NIPT) | 2.6% |

5-MeO-DIPT-1-N-oxide

The formation of N-oxide metabolites is a recognized pathway in the metabolism of tryptamines. In the context of 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), the potential for the formation of 5-MeO-DIPT-1-N-oxide has been considered in metabolic studies. However, comprehensive investigations into the specific role and quantitative significance of 5-MeO-DIPT-1-N-oxide are limited.

One study investigating the urinary metabolites of 5-MeO-DIPT in human users reported that no trace of its N-oxide was detected in any of the examined specimens. nih.gov This suggests that, under the conditions of that study, N-oxidation was not a major metabolic pathway in humans.

In contrast, a study on the related compound 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) identified 5-MeO-MiPT-N-oxide as a metabolite in both in vitro (human liver microsomes) and in vivo (human blood and urine) samples. researchgate.netnih.gov This finding suggests that the N-oxide formation can occur for structurally similar tryptamines and highlights the need for further specific investigation into 5-MeO-DIPT metabolism.

It has been noted that N-oxidation is one of the five main metabolic pathways for 5-MeO-DIPT in rats in vivo. researchgate.net This indicates a potential species difference in the metabolic profile of this compound.

Comparative In Vitro and In Vivo Metabolic Studies

Comparative studies of 5-MeO-DIPT metabolism using both in vitro and in vivo models have provided valuable insights into its biotransformation. These studies help to understand the enzymes involved and the primary metabolic routes.

In Vitro Studies:

In vitro investigations, primarily using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes, have identified O-demethylation and N-deisopropylation as the main oxidative metabolic pathways for 5-MeO-DIPT. nih.gov

O-demethylation: This process, leading to the formation of 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT), is predominantly catalyzed by the enzyme CYP2D6. nih.gov Kinetic studies have shown that 5-MeO-DIPT O-demethylation follows monophasic kinetics. nih.gov

N-deisopropylation: This pathway results in the formation of 5-methoxy-N-isopropyltryptamine (5-MeO-IPT). Unlike O-demethylation, N-deisopropylation exhibits more complex, triphasic kinetics, indicating the involvement of multiple enzymes. nih.gov The primary enzymes responsible for this reaction are CYP1A2, CYP2C8, and CYP3A4. nih.gov CYP2C19 also shows some activity, though its contribution in the liver appears to be minor. nih.gov

The following table summarizes the findings from in vitro studies on the enzymes involved in 5-MeO-DIPT metabolism.

| Metabolic Pathway | Primary Enzyme(s) | Kinetic Profile |

| O-demethylation | CYP2D6 | Monophasic |

| N-deisopropylation | CYP1A2, CYP2C8, CYP3A4 | Triphasic |

In Vivo Studies:

In vivo studies in humans and rats have largely corroborated the findings from in vitro models, while also revealing additional metabolic pathways.

Human Studies: Analysis of urine from individuals who have used 5-MeO-DIPT has identified three main metabolic pathways: nih.gov

O-demethylation to form 5-OH-DIPT, which can then be conjugated to its sulfate and glucuronide forms. nih.gov

Hydroxylation at the 6-position of the indole ring to produce 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT), which is also subject to conjugation. nih.gov

N-deisopropylation to form 5-MeO-NIPT (also referred to as 5-MeO-IPT). nih.gov Among these metabolites, 5-OH-DIPT and 6-OH-5-MeO-DIPT were found in greater abundance than 5-MeO-NIPT. nih.gov The parent compound, 5-MeO-DIPT, was detectable in urine up to 35 hours after administration. nih.gov

Rat Studies: Research in rats has shown that after oral administration of 5-MeO-DIPT, the major urinary metabolites within 24 hours are 5-OH-DIPT, 5-OH-IPT, 5-MeO-IAA, and 5-MeO-IPT. researchgate.net This indicates that O-demethylation, N-dealkylation, and oxidative deamination are significant metabolic routes in this species. researchgate.net A comparison of in vitro metabolism in rat and human liver microsomes revealed some differences in kinetics. For instance, O-demethylation in rat liver microsomes showed biphasic kinetics, whereas it was monophasic in human liver microsomes. researchgate.net Conversely, N-deisopropylation was monophasic in rats and biphasic in humans. researchgate.net Despite these kinetic differences, O-demethylation was the more prominent pathway in both species. researchgate.net

The following table provides a comparative overview of the major metabolites identified in in vivo studies.

| Species | Major Metabolites Identified |

| Human | 5-OH-DIPT, 6-OH-5-MeO-DIPT, 5-MeO-NIPT |

| Rat | 5-OH-DIPT, 5-OH-IPT, 5-MeO-IAA, 5-MeO-IPT |

These comparative studies are crucial for extrapolating metabolic data from animal models to humans and for understanding the potential for drug-drug interactions mediated by CYP enzymes.

Advanced Analytical Methodologies for 5 Methoxy N,n Diisopropyltryptamine Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS/MS) Applications for 5-Methoxy-N,N-diisopropyltryptamine and its Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of 5-MeO-DIPT and its metabolites. This technique offers high sensitivity and selectivity, making it ideal for detecting the low concentrations typically found in biological samples.

Several studies have developed and validated LC-MS/MS methods for the simultaneous determination of 5-MeO-DIPT and its primary metabolites, such as 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) and 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT). nih.govnih.gov For instance, a method developed for rat urine involved protein precipitation with acetonitrile (B52724), followed by separation on a C18 column with a gradient elution of methanol, water, and formic acid. nih.govojp.gov Detection was achieved using multiple reaction monitoring (MRM) in positive ion mode. nih.govresearchgate.net This approach allows for the specific detection and quantification of the parent compound and its metabolites.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography, provides even greater specificity and the ability to identify unknown metabolites. While specific applications of LC-HRMS/MS for 5-MeO-DIPT are not as extensively detailed in the provided results, the technology is a powerful tool for metabolic profiling and structural elucidation of novel psychoactive substances.

A study on the related compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) highlights the advantages of LC-MS/MS for pharmacokinetic studies. nih.govtandfonline.com This method, which could be adapted for 5-MeO-DIPT, utilized a simple protein precipitation for sample preparation and achieved a wide linear calibration range, demonstrating the robustness of LC-MS/MS for quantitative analysis in biological matrices. nih.govtandfonline.com

Key Metabolites Identified via LC-MS/MS:

5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) nih.govnih.govresearchgate.net

5-methoxy-N-isopropyltryptamine (5-MeO-NIPT) nih.govnih.govresearchgate.net

6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for 5-Methoxy-N,N-diisopropyltryptamine and its Metabolites

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for the analysis of 5-MeO-DIPT. It is particularly useful for identifying the compound in seized materials and can also be applied to biological samples, often after a derivatization step to improve volatility and chromatographic properties.

Research has demonstrated the successful use of GC-MS for the identification and quantification of 5-MeO-DIPT and its metabolites in human urine. nih.gov In one method, after extraction, the analytes were derivatized to enhance their thermal stability and chromatographic behavior. researchgate.net The mass spectrometer, operating in electron ionization (EI) mode, provides characteristic fragmentation patterns that serve as a fingerprint for the compound.

A study focused on the simultaneous identification of several tryptamines, including 5-MeO-DIPT, using GC-MS with a common HP-5MS capillary column. japsonline.com This highlights the utility of GC-MS for screening purposes in forensic laboratories. The retention time and the mass spectrum of the analyte are key parameters for its unambiguous identification. japsonline.comswgdrug.org

Furthermore, GC-Orbitrap-MS, a high-resolution mass spectrometry technique, has been employed for the qualitative and quantitative analysis of 5-MeO-DIPT in urine, allowing for the identification of metabolites like 5-OH-DIPT and 5-MeO-IPT. researchgate.netresearchgate.net

Table 1: GC-MS Parameters for 5-MeO-DIPT Analysis

| Parameter | Value |

| Column | J&W DB-1, 15 m x 0.32 mm x 0.25 µm film thickness swgdrug.org |

| Carrier Gas | Helium at 1.3 mL/min swgdrug.org |

| Injector Temperature | 275°C swgdrug.org |

| Detector Temperature | 280°C swgdrug.org |

| Oven Program | 190°C for 10 min swgdrug.org |

| Typical Retention Time | 7.16 min swgdrug.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 5-Methoxy-N,N-diisopropyltryptamine and Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-MeO-DIPT and its synthetic intermediates. Unlike mass spectrometry, which provides information about the mass-to-charge ratio of a molecule and its fragments, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous determination of the molecular structure.

¹H and ¹³C NMR have been used to characterize synthesized 5-MeO-DIPT, confirming its structure and identifying any side products formed during the synthesis. researchgate.netresearchgate.net For example, the chemical shifts (δ) of the indolic protons in the ¹H NMR spectrum are characteristic of the tryptamine (B22526) core and can be used to confirm the substitution pattern on the indole (B1671886) ring. researchgate.net

A systematic review has highlighted the current use of ¹H NMR in psychedelic research primarily for the structural elucidation and analytical characterization of these molecules. frontiersin.org While its application in metabolic profiling of biofluids is still an emerging area, NMR's ability to provide detailed structural information is crucial for the unequivocal identification of metabolites and for characterizing reference standards. nih.govfrontiersin.org

Electrospray Ionization Mass Spectrometry (ESI-MS/MS, ESI-TOF-MS) in Characterization

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry for the analysis of polar and thermally labile molecules like 5-MeO-DIPT. ESI typically produces protonated molecules [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) for structural characterization.

The synthesis of 5-MeO-DIPT has been characterized using ESI-MS/MS and ESI-Time-of-Flight (TOF)-MS. researchgate.net ESI-MS/MS is particularly useful for generating fragment ions that are characteristic of the molecule's structure. Studies on tryptophan-derived metabolites have shown that they can undergo in-source fragmentation during ESI, producing specific fragment ions that can be used for highly sensitive analysis. rsc.org